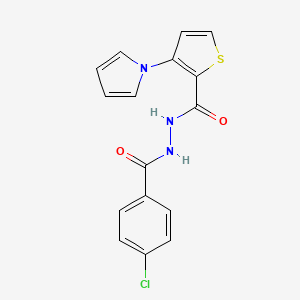

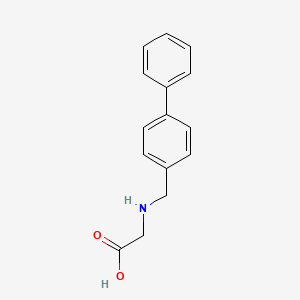

![molecular formula C18H14ClN3OS2 B2635421 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 897457-88-4](/img/structure/B2635421.png)

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide” is an imidazothiazole derivative . It is related to the compound “6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde”, which has a molecular weight of 262.72 .

Synthesis Analysis

A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The synthesis process involved the use of microwave-assisted synthesis .Molecular Structure Analysis

The molecular structure of the related compound “6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” has a linear formula of C12H7ClN2OS .Chemical Reactions Analysis

The compound was synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The synthesis process involved the use of microwave-assisted synthesis .Physical And Chemical Properties Analysis

The related compound “6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde” has a melting point of 192 - 195°C . The compound synthesized using microwave-assisted synthesis has a mass spectrometry (MS) m/z value of 340.00 .Aplicaciones Científicas De Investigación

Anticancer Agent

This compound has been synthesized and evaluated as a potential anticancer agent . Specifically, it has shown broad-spectrum antiproliferative activity against various tested cell lines, including ovarian cancer (OVCAR-3), colon cancer (HCT-15), renal cancer (CAKI-1 and UO-31), and leukemia (CCRF-CEM and SR) .

Antifungal Activity

Imidazothiazole derivatives, which include this compound, have been noted for their antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Antitubercular Activity

Imidazothiazole derivatives have also been studied for their antitubercular activity . This suggests that this compound could potentially be used in the treatment of tuberculosis.

Antipsychotic Properties

Research has indicated that imidazothiazole derivatives may have antipsychotic properties . This opens up the possibility of using this compound in the development of new antipsychotic medications.

Antiviral Activity

Imidazothiazole derivatives have been found to exhibit antiviral activities . This suggests that this compound could be used in the development of new antiviral drugs.

Neuroprotective Properties

Thiazole derivatives, which include this compound, have been studied for their neuroprotective properties . This suggests potential applications in the treatment of neurodegenerative diseases.

Antioxidant Properties

Thiazole derivatives have been studied for their antioxidant properties . This suggests that this compound could potentially be used in the development of new antioxidant drugs.

Analgesic and Anti-inflammatory Properties

Thiazole derivatives have also been studied for their analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The compound has shown potential as an inhibitor against MDA-MB-231 with an IC50 value of 1.4 μM, compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than the HepG2 cell line (IC50 = 22.6 μM) . This suggests potential future directions in the development of novel molecules to treat cancer.

Propiedades

IUPAC Name |

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3OS2/c19-13-5-3-12(4-6-13)16-10-22-14(11-25-18(22)21-16)8-17(23)20-9-15-2-1-7-24-15/h1-7,10-11H,8-9H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRRJOKIEOUTIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-((4-(2-phenoxyacetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2635340.png)

![ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635346.png)

![(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2635350.png)

![5-(3,5-dimethoxybenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2635353.png)

![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B2635358.png)

![ethyl N-{2-cyano-2-[2-(4-fluorophenyl)hydrazono]acetyl}carbamate](/img/structure/B2635359.png)